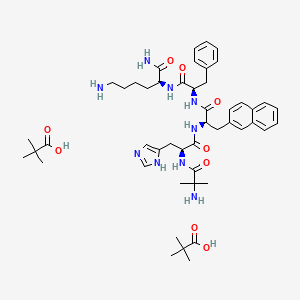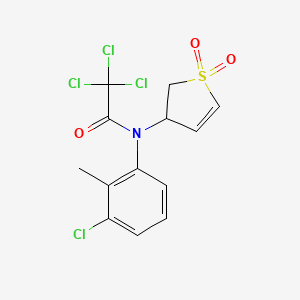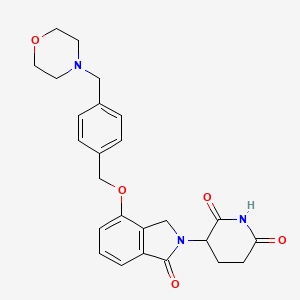
Ipamorelin 2 Pivalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipamorelin; bis(pivalic acid) is a synthetic pentapeptide that acts as a selective growth hormone secretagogue. It is composed of five amino acids: alpha-aminoisobutyric acid, histidine, D-2-naphthylalanine, D-phenylalanine, and lysine. This compound is known for its high potency and efficacy in stimulating the release of growth hormone, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ipamorelin; bis(pivalic acid) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed from the amino acid.
Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of ipamorelin; bis(pivalic acid) follows similar principles but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of bis(pivalic acid) as a protecting group enhances the stability and solubility of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions
Ipamorelin; bis(pivalic acid) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxygen under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity .
Wissenschaftliche Forschungsanwendungen
Ipamorelin; bis(pivalic acid) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in growth hormone modulation and tissue repair.
Medicine: Potential therapeutic applications in growth hormone deficiency and muscle wasting conditions.
Industry: Utilized in the development of peptide-based drugs and growth hormone secretagogues
Wirkmechanismus
Ipamorelin; bis(pivalic acid) exerts its effects by binding to the growth hormone secretagogue receptor (GHSR) on the pituitary gland. This binding triggers a cascade of intracellular events, leading to the release of growth hormone. The specific arrangement of amino acids in ipamorelin enhances its stability and affinity for GHSR, resulting in efficient activation and subsequent growth hormone release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Growth Hormone-Releasing Peptide-6 (GHRP-6): Similar in structure and function but with different amino acid sequences.
Growth Hormone-Releasing Hormone (GHRH): Stimulates growth hormone release through a different receptor.
MK-677 (Ibutamoren): A non-peptide growth hormone secretagogue that acts on the ghrelin receptor.
Uniqueness
Ipamorelin; bis(pivalic acid) is unique due to its high specificity for the growth hormone secretagogue receptor and minimal side effects. Unlike other growth hormone secretagogues, it does not significantly affect cortisol or adrenocorticotropic hormone (ACTH) levels, making it a safer option for research and potential therapeutic use .
Eigenschaften
Molekularformel |
C48H69N9O9 |
|---|---|
Molekulargewicht |
916.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1 |
InChI-Schlüssel |
HWLYRWJEHRUBPG-CNYJTUPLSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
Kanonische SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12466151.png)




![N-(4-bromo-3-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466182.png)

![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)



![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)

